Benzamide, N-methyl-4-nitro-N-nitroso-
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Overview
Description
Benzamide, N-methyl-4-nitro-N-nitroso-: is an organic compound with the molecular formula C8H8N2O3 It is a derivative of benzamide, characterized by the presence of a nitro group at the 4-position and a nitroso group at the N-methyl position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-methyl-4-nitro-N-nitroso- typically involves the nitration of N-methylbenzamide followed by nitrosation. The nitration process introduces a nitro group at the 4-position of the benzamide ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production of Benzamide, N-methyl-4-nitro-N-nitroso- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Benzamide, N-methyl-4-nitro-N-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-methyl-4-amino-N-nitroso-benzamide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzamides, nitroso derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, Benzamide, N-methyl-4-nitro-N-nitroso- is used as a precursor for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential biological activity. It has been investigated for its interactions with various biomolecules and its potential as a biochemical probe .
Medicine: In medicine, derivatives of Benzamide, N-methyl-4-nitro-N-nitroso- are explored for their potential therapeutic properties. Research is ongoing to evaluate its efficacy in treating certain medical conditions .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Benzamide, N-methyl-4-nitro-N-nitroso- involves its interaction with specific molecular targets. The nitro and nitroso groups can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may modulate enzyme activity and protein function .
Comparison with Similar Compounds
N-Methyl-4-nitrobenzamide: Similar in structure but lacks the nitroso group.
N,N-Dimethyl-4-nitroaniline: Contains a dimethylamino group instead of a nitroso group.
4-Nitrobenzamide: Lacks the N-methyl and nitroso groups.
Uniqueness: Benzamide, N-methyl-4-nitro-N-nitroso- is unique due to the presence of both nitro and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
82897-03-8 |
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Molecular Formula |
C8H7N3O4 |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
N-methyl-4-nitro-N-nitrosobenzamide |
InChI |
InChI=1S/C8H7N3O4/c1-10(9-13)8(12)6-2-4-7(5-3-6)11(14)15/h2-5H,1H3 |
InChI Key |
BVIOZQAERAHBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])N=O |
Origin of Product |
United States |
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